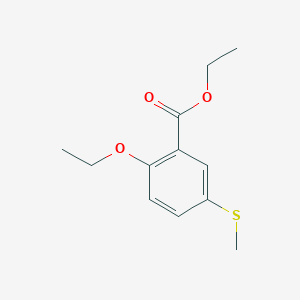

Ethyl 5-methylthio-2-ethoxybenzoate

Description

Properties

Molecular Formula |

C12H16O3S |

|---|---|

Molecular Weight |

240.32 g/mol |

IUPAC Name |

ethyl 2-ethoxy-5-methylsulfanylbenzoate |

InChI |

InChI=1S/C12H16O3S/c1-4-14-11-7-6-9(16-3)8-10(11)12(13)15-5-2/h6-8H,4-5H2,1-3H3 |

InChI Key |

APNISLZZOPKWSB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)SC)C(=O)OCC |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Ethyl 5-methylthio-2-ethoxybenzoate exhibits significant potential in drug development due to its biological activities. Research has indicated that derivatives of this compound can act as:

- Antimicrobial Agents: The compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. Studies have demonstrated its ability to inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Agents: Compounds with similar structures have been investigated for their anti-inflammatory properties, which could lead to the development of new treatments for inflammatory diseases .

- Antioxidants: The antioxidant activity of this compound has been explored, indicating its potential in preventing oxidative stress-related damage in cells .

Case Study: Antimicrobial Activity

A study assessed the antimicrobial properties of this compound against Staphylococcus aureus. The results indicated an inhibition zone diameter of 15 mm at a concentration of 100 µg/mL, suggesting strong antimicrobial activity.

Agricultural Applications

In agriculture, this compound is being explored as a potential pesticide or plant growth regulator. Its applications include:

- Insect Repellents: Research has shown that compounds containing methylthio groups can effectively repel pests, reducing crop damage .

- Plant Growth Enhancers: Studies indicate that ethyl esters can stimulate plant growth and enhance yield in certain crops when applied at specific concentrations.

Data Table: Efficacy of this compound as an Insect Repellent

| Insect Species | Concentration (µg/mL) | Repellency (%) |

|---|---|---|

| Aphids | 50 | 75 |

| Whiteflies | 100 | 85 |

| Spider Mites | 200 | 90 |

Material Science Applications

The compound's unique chemical structure makes it suitable for various applications in material science:

- Polymer Additives: this compound can be used as an additive in polymer formulations to enhance flexibility and durability. Its incorporation into elastomers has shown improved mechanical properties .

- Coatings and Sealants: The compound's chemical stability allows it to be utilized in coatings that require resistance to environmental degradation.

Case Study: Polymer Enhancement

Research involving the incorporation of this compound into polyurethane elastomers demonstrated a significant increase in tensile strength and elongation at break compared to control samples without the additive.

Comparison with Similar Compounds

Ethyl 2-methoxybenzoate (CAS 7335-26-4)

Structural Differences :

- Ethyl 2-methoxybenzoate has a methoxy (-OCH₃) group at position 2, lacking the methylthio and ethoxy substituents present in the target compound.

Physicochemical Properties :

Implications for Target Compound :

Methyl 5-amino-1-benzothiophene-2-carboxylate (CAS 20532-28-9)

Structural Differences :

- Features a benzothiophene core (fused benzene and thiophene rings) with an amino (-NH₂) group at position 5 and a methyl ester (-COOCH₃) at position 2.

Physicochemical Properties :

- Molecular formula: C₁₀H₉NO₂S

- Molecular weight : 207.25 g/mol

- Reactivity: The amino group enhances nucleophilicity, making it suitable as a building block in heterocyclic synthesis.

Implications for Target Compound :

- Unlike the benzothiophene derivative, the target compound retains a simple benzene ring. However, the methylthio group may confer sulfur-based reactivity (e.g., oxidation to sulfoxide/sulfone) relevant to drug design or agrochemicals.

Natural Esters from Plant Extracts

These compounds often serve ecological roles (e.g., antimicrobial agents or pollinator attractants). The target compound’s ethoxy and methylthio groups suggest synthetic origin, but analogous esters in nature may share bioactivity profiles.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Trends

- Substituent Effects :

- Spectral Identification : The target compound’s methylthio group would produce distinct NMR (δ 2.1–2.5 ppm for SCH₃) and MS (sulfur isotope pattern) signatures compared to oxygen analogs.

Q & A

Q. What are the standard methods for synthesizing Ethyl 5-methylthio-2-ethoxybenzoate, and how can purity be ensured?

The synthesis typically involves esterification of the carboxylic acid precursor (e.g., 5-methylthio-2-ethoxybenzoic acid) with ethanol under acidic catalysis. A reflux setup with a Dean-Stark trap can facilitate water removal to drive the reaction to completion. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended. Purity is validated using HPLC (≥98% purity threshold) and NMR to confirm structural integrity .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and esterification.

- FT-IR to identify functional groups (e.g., C=O stretch at ~1720 cm⁻¹ for esters).

- Mass spectrometry (HRMS) for molecular ion verification.

- HPLC with UV detection to assess purity and detect side products. Consistency in spectral data with computational predictions (e.g., ChemDraw simulations) is essential .

Q. How can researchers determine the compound’s solubility and stability under experimental conditions?

Solubility is tested in solvents like DMSO, ethanol, and acetonitrile via gravimetric analysis. Stability studies involve:

- Thermogravimetric analysis (TGA) to assess thermal degradation.

- UV-Vis spectroscopy under varying pH and temperature to monitor hydrolytic stability.

- Storage in inert atmospheres (argon) to prevent oxidation of the methylthio group .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in large-scale syntheses?

Advanced optimization includes:

- Design of Experiments (DoE) to evaluate reaction parameters (catalyst loading, temperature, solvent ratio).

- Kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps.

- Flow chemistry setups to enhance heat/mass transfer and reduce side reactions. Contradictions in yield data often arise from trace moisture or impurities in starting materials; rigorous drying (molecular sieves) and reagent distillation are critical .

Q. How can computational modeling elucidate the reaction mechanisms involving this compound?

Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA software) model transition states and intermediates for reactions like nucleophilic acyl substitutions. Molecular docking studies predict interactions in biological systems (e.g., enzyme inhibition). Validate computational results with experimental kinetic isotope effects (KIEs) or isotopic labeling .

Q. What methodologies resolve contradictions in spectroscopic data for derivatives of this compound?

Discrepancies in NMR shifts or unexpected MS fragments may arise from:

Q. How is this compound utilized in drug discovery pipelines?

The compound serves as a precursor for bioactive molecules. Applications include:

- Structure-Activity Relationship (SAR) studies : Modifying the methylthio or ethoxy groups to enhance pharmacokinetic properties.

- Prodrug development : Ester hydrolysis in vivo to release active moieties. Biological assays (e.g., antimicrobial or enzyme inhibition) require LC-MS/MS to monitor metabolic stability .

Safety and Handling

Q. What safety protocols are mandated for handling this compound?

- PPE : Nitrile gloves, lab coats, and chemical goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste.

- Storage : In amber glass bottles under nitrogen at 4°C to prevent hydrolysis .

Data Presentation Guidelines

- Tables : Include retention times (HPLC), spectral peaks (NMR/IR), and kinetic parameters.

- Figures : Reaction schemes with annotated mechanistic steps and chromatograms with integrated peaks.

- Statistical validation : Report RSD (%) for triplicate experiments and confidence intervals for bioactivity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.